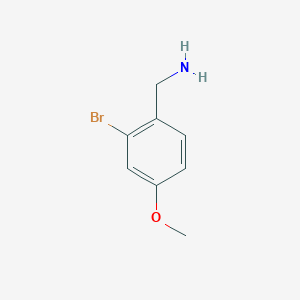

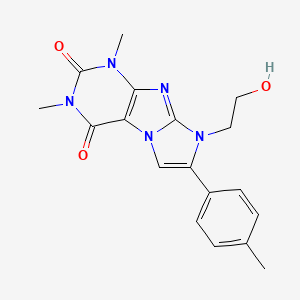

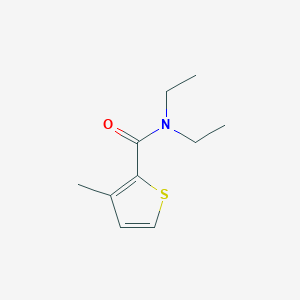

![molecular formula C14H19NO2S B1661919 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-82-9](/img/structure/B1661919.png)

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Descripción general

Descripción

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. It is a heterocyclic organic compound, which is composed of a thiophene ring with a pyrrole ring fused to it, and an alkyl side chain attached to the nitrogen atom of the pyrrole ring. This compound has been extensively studied and has been found to have a wide range of applications, including as a starting material for the synthesis of drugs, dyes, and other compounds, as well as for its potential use in scientific research.

Aplicaciones Científicas De Investigación

-

Scientific Field: Polymer Chemistry

- Application Summary : This compound is used in the synthesis of polyaniline (PANI) and polypyrrole (PPy)-based hydrogels . These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .

- Methods of Application : The synthesis strategies of PANI- and PPy-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .

- Results or Outcomes : These materials have been utilized in sensors, drug delivery, solar energy devices, and energy storage .

-

Scientific Field: Fluorescent Materials

- Application Summary : 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs), which are related to the compound you mentioned, are used as fluorescent pH-indicators .

- Methods of Application : Different polymer hydrogels are used as immobilization matrices, achieving excellent sensitivity and good brightness in the resulting sensor . The operational pH can be tuned over a wide range (pH 5–12) by selecting the fine structure of the indicator and the matrix .

- Results or Outcomes : A ratiometric sensor in the form of nanoparticles is also presented. It is suitable for RGB camera readout, and its practical applicability for fluorescence imaging in microfluidic systems is demonstrated .

-

Scientific Field: Photocathodic Enzymatic Biosensors

- Application Summary : This compound has been used in the fabrication of photocathodic enzymatic biosensors . Specifically, it was used in the synthesis of poly {4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl) carbonyl] thieno[3,4-b]thiophene-4,6-diyl} (PTB7–Th) as a donor–acceptor–type photoactive material .

- Methods of Application : The PTB7–Th was used as an electron transfer layer in the biosensor .

- Results or Outcomes : The biosensor showed appreciable performance, demonstrating the potential of this compound in biosensor applications .

-

Scientific Field: Perovskite Solar Cells

- Application Summary : A related compound, diketopyrrole based polymeric hole-transport material (PBDTP-DTDPP), has been used in perovskite solar cells .

- Methods of Application : The material performance was tested in a solar cell with an optimized configuration, and the device charge carrier dynamics were investigated using transient absorption spectroscopy .

- Results or Outcomes : The device showed a power conversion efficiency of 14.78% .

-

Scientific Field: Bone Tissue Engineering

- Application Summary : This compound has been used in the synthesis of gelatin-graft-polypyrrole hydrogels . These hydrogels have been used for bone tissue engineering applications .

- Methods of Application : With the increase in pyrrole content of gelatin-graft-polypyrrole from 0 to 15%, the swelling ratio, pore size, porosity, and conductivity were increased .

- Results or Outcomes : The properties of these hydrogels make them suitable for bone tissue engineering applications .

-

Scientific Field: Conjugated Polymers

- Application Summary : Dithioketopyrrolo[3,4-c]pyrrole (DTPP)-based polymers were prepared upon thionation of diketopyrrolo[3,4-c]pyrrole (DPP)-based conjugated polymers .

- Methods of Application : The polymers were synthesized from 1,4-diketo-3,6-bis(4-bromophenyl)-2,5-bis(2-hexyldecyl)pyrrolo .

- Results or Outcomes : The resulting DTPP-based polymers have potential applications in the field of conjugated polymers .

Propiedades

IUPAC Name |

5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)7-15-13(16)11-8-18-9-12(11)14(15)17/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDQMLVTDTSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2=CSC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736674 | |

| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

CAS RN |

1231160-82-9 | |

| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

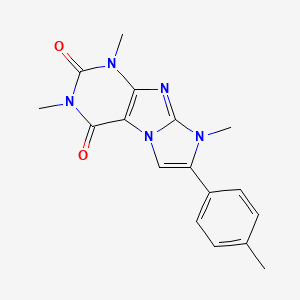

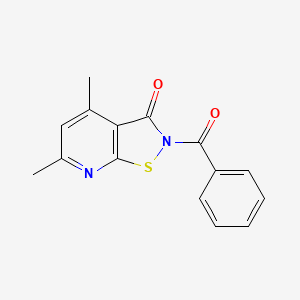

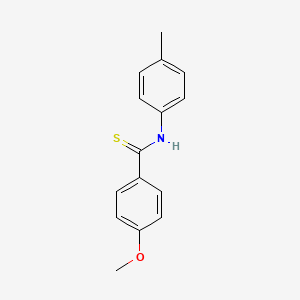

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)